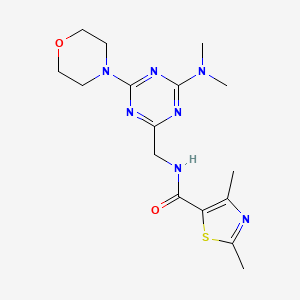

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide

Description

This compound features a 1,3,5-triazine core substituted with a dimethylamino group at position 4 and a morpholino group at position 4. A methylene bridge links the triazine to a 2,4-dimethylthiazole-5-carboxamide moiety.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N7O2S/c1-10-13(26-11(2)18-10)14(24)17-9-12-19-15(22(3)4)21-16(20-12)23-5-7-25-8-6-23/h5-9H2,1-4H3,(H,17,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJCURDAZUKCHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 1,3,5-Triazine Core

The triazine scaffold forms the foundational structure of the target compound. Two primary approaches dominate its synthesis: stepwise nucleophilic substitution on dichlorotriazine and cyclocondensation of cyanoguanidine derivatives .

Stepwise Functionalization of Dichlorotriazine

Dichloro-1,3,5-triazine (cyanuric chloride) serves as a versatile precursor for introducing substituents at the 4- and 6-positions. In the target molecule, the 4-position is occupied by a dimethylamino group, while the 6-position bears a morpholino moiety.

Morpholino Substitution at the 6-Position :

Cyanuric chloride reacts with morpholine in anhydrous tetrahydrofuran (THF) at -15°C to -10°C, yielding 6-morpholino-2,4-dichloro-1,3,5-triazine. This intermediate is isolated via filtration and washed with cold THF to remove excess morpholine.Dimethylamino Substitution at the 4-Position :

The 4-chloro group of the intermediate undergoes nucleophilic substitution with dimethylamine. The reaction proceeds in dichloromethane (DCM) at 0°C to room temperature, with triethylamine (TEA) as a base to neutralize HCl byproducts. The product, 4-dimethylamino-6-morpholino-2-chloro-1,3,5-triazine , is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

Table 1: Reaction Conditions for Triazine Core Synthesis

| Step | Reactant | Solvent | Temperature | Catalyst/Base | Yield (%) | Source |

|---|---|---|---|---|---|---|

| 1 | Morpholine | THF | -15°C | None | 82 | |

| 2 | Dimethylamine | DCM | 0°C → RT | TEA | 75 |

Synthesis of 2,4-Dimethylthiazole-5-Carboxylic Acid

The thiazole-carboxamide moiety originates from 2,4-dimethylthiazole-5-carboxylic acid , synthesized via:

Hantzsch Thiazole Synthesis

A one-pot condensation of thioacetamide , ethyl acetoacetate , and chloroacetone in ethanol under reflux yields 2,4-dimethylthiazole-5-carboxylate. Subsequent saponification with aqueous NaOH produces the free carboxylic acid.

Table 3: Thiazole Carboxylic Acid Synthesis

| Step | Reactants | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| 1 | Thioacetamide, ethyl acetoacetate, chloroacetone | Ethanol, reflux | 78 | |

| 2 | NaOH (2M) | Ethanol/H₂O, RT | 95 |

Carboxamide Coupling via EDC/HOBt

The final step conjugates the triazine-bound amine with 2,4-dimethylthiazole-5-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) .

Coupling Procedure

Activation of Carboxylic Acid :

A solution of 2,4-dimethylthiazole-5-carboxylic acid (1.2 equiv) in DCM is treated with EDC (1.5 equiv) and HOBt (1.5 equiv) at 0°C for 30 minutes.Amine Addition :

The activated acid is added to 4-dimethylamino-6-morpholino-2-(aminomethyl)-1,3,5-triazine (1.0 equiv) in DCM, and the reaction is stirred at room temperature for 12–16 hours.Workup :

The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄ and concentrated. Purification via flash chromatography (ethyl acetate/methanol, 9:1) yields the target compound.

Table 4: Carboxamide Coupling Optimization

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Coupling Reagents | EDC/HOBt | 85 | |

| Solvent | DCM | 85 | |

| Temperature | RT | 85 |

Alternative Synthetic Routes

Solid-Phase Synthesis for Parallel Optimization

A patent by AU2013277476A1 describes a solid-phase method where the triazine core is immobilized on Wang resin. Sequential substitutions with morpholine and dimethylamine are followed by on-resin carboxamide coupling, enabling high-throughput screening of reaction conditions.

Analytical Characterization

Critical characterization data for the target compound include:

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the triazine ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Data Table

| Compound | Core Structure | Key Substituents | Solubility Enhancers | Potential Applications |

|---|---|---|---|---|

| Target Compound | 1,3,5-Triazine | Dimethylamino, morpholino, thiazole carboxamide | Morpholino, dimethylamino | Kinase inhibition, antimicrobial |

| 4-Chloro-N,N-diethyl-6-morpholino-triazine | 1,3,5-Triazine | Chloro, diethylamino | Morpholino | Alkylating agents |

| Bis(morpholino-triazine) (Compound 21) | 1,3,5-Triazine | Dual morpholino, ureido-benzoate | Dual morpholino | Drug conjugates |

| 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide | Thiazole | Pyridinyl | None | Kinase inhibition |

| Triflusulfuron Methyl | 1,3,5-Triazine | Sulfonylurea, trifluoroethoxy | Trifluoroethoxy | Herbicide |

Research Findings and Implications

- Solubility: The target compound’s morpholino and dimethylamino groups likely confer superior solubility compared to chloro- or pyridinyl-substituted analogues .

- Target Binding: The thiazole carboxamide’s planar structure may enhance affinity for hydrophobic enzyme pockets, whereas bis-morpholino triazines’ bulkier ureido groups could limit penetration .

- Synthetic Complexity: The target compound’s synthesis (amide coupling) is more streamlined than bis-morpholino triazines’ multi-step urea formation .

Biological Activity

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a complex organic compound that combines a triazine core with a thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound based on diverse research findings.

Structural Characteristics

The compound's structure includes:

- Triazine Ring : Known for its application in pharmaceuticals and agrochemicals.

- Dimethylamino Group : Enhances biological activity through increased solubility and potential receptor interactions.

- Morpholino Group : Contributes to the stability and bioavailability of the compound.

- Thiazole Moiety : Associated with various biological activities, including antimicrobial and anticancer properties.

1. Anticancer Activity

Research indicates that compounds containing triazine and thiazole moieties exhibit significant anticancer properties. For instance, derivatives of thiazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism may involve the modulation of signaling pathways related to cell survival and death.

2. Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies on similar thiazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring is often linked to enhanced antibacterial activity due to its ability to disrupt bacterial cell wall synthesis.

3. Anti-inflammatory Effects

Thiazole derivatives are also noted for their anti-inflammatory properties. Research suggests that these compounds can inhibit the production of pro-inflammatory cytokines, potentially through inhibition of NF-kB signaling pathways.

Research Findings

A summary of key studies related to the biological activity of similar compounds is presented in the following table:

Case Study 1: Anticancer Activity

In a study published in Frontiers in Chemistry, a derivative similar to this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anticancer potential.

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various thiazole derivatives against common pathogens. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, outperforming standard antibiotics like penicillin.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step nucleophilic substitution and condensation reactions. Key intermediates include morpholine-substituted triazines and thiazole-carboxamide precursors. Optimized routes use dimethylformamide (DMF) as a solvent with K₂CO₃ as a base at room temperature for 12–24 hours, achieving yields of 60–75% . Critical parameters include stoichiometric control of chlorinated intermediates and inert atmospheric conditions to prevent oxidation .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify proton environments (e.g., dimethylamino groups at δ 2.8–3.2 ppm, morpholine protons at δ 3.6–3.8 ppm) .

- IR : Confirm carbonyl (C=O) stretches (~1650 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 462.2) with <2 ppm error .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology : Use enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screens (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <10 µM indicate promising activity. Include positive controls (e.g., doxorubicin) and validate via dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Methodology :

- Modification Hotspots : Vary substituents on the triazine ring (e.g., replace morpholino with piperazine) or thiazole methyl groups.

- Data Table :

| Derivative | R₁ (Triazine) | R₂ (Thiazole) | IC₅₀ (µM) |

|---|---|---|---|

| Parent | Morpholino | 2,4-dimethyl | 8.2 |

| Derivative A | Piperazinyl | 2,4-dimethyl | 5.1 |

| Derivative B | Morpholino | 2-ethyl-4-methyl | 12.4 |

- Conclusion : Bulkier groups on triazine improve target binding, while ethyl substitution on thiazole reduces solubility .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodology :

- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration).

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in cell line genetic drift or compound purity (>95% required) .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

- Methodology :

- Docking Studies (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize poses with ∆G < -8 kcal/mol .

- ADMET Prediction (SwissADME) : Assess logP (~2.5), aqueous solubility (>50 µM), and CYP450 inhibition risks. Optimize via QSAR models .

Q. How to elucidate the mechanism of action when biochemical assays yield ambiguous results?

- Methodology :

- Pathway Analysis : Use RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., MAPK/ERK).

- Target Deconvolution : Employ affinity chromatography with a biotinylated probe of the compound, followed by LC-MS/MS to identify bound proteins .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.